molecular formula C11H12O2 B8638463 2-methoxybenzalacetone

2-methoxybenzalacetone

Cat. No.: B8638463
M. Wt: 176.21 g/mol
InChI Key: BTSZEPMWUWYLCP-UHFFFAOYSA-N
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Description

2-methoxybenzalacetone is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.2118 g/mol . . It is a member of the enone family, which are compounds containing a conjugated system of a carbonyl group and a double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxybenzalacetone can be achieved through various synthetic routes. One common method involves the condensation of 2-methoxybenzaldehyde with methyl vinyl ketone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound typically involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-methoxybenzalacetone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-methoxybenzalacetone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methoxybenzalacetone involves its interaction with specific molecular targets and pathways. The enone group is highly reactive and can form covalent bonds with nucleophiles, such as proteins and enzymes. This reactivity underlies its biological activities and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxybenzalacetone is unique due to the presence of the methoxy group on the phenyl ring, which influences its reactivity and biological properties. This structural feature distinguishes it from other enones and contributes to its specific applications in research and industry .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methoxybenzalacetone in a laboratory setting?

  • Methodological Answer : Synthesis typically involves condensation reactions between methoxy-substituted aromatic aldehydes and ketones. For example, derivatives like 2-methoxybenzamide are synthesized by reacting 2-methoxybenzoic acid with ammonia or amines using dehydrating agents (e.g., thionyl chloride) under reflux . Similar protocols can be adapted for this compound by substituting appropriate precursors. Ensure stoichiometric control and purity validation via techniques like NMR or HPLC.

Q. How should researchers handle and store this compound to ensure laboratory safety?

  • Methodological Answer : Follow Safety Data Sheet (SDS) guidelines for structurally related methoxy aromatic compounds:

  • Storage : Keep containers tightly sealed in dry, well-ventilated areas to prevent moisture absorption and oxidation .
  • Handling : Use nitrile gloves, chemical-resistant lab coats, and eye protection. Avoid skin contact and inhalation by working in fume hoods .
  • Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose of waste via licensed facilities .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : HPLC or GC-MS to assess purity and detect impurities .
  • Spectroscopy : NMR (¹H/¹³C) and FT-IR to confirm functional groups and structural integrity.
  • Crystallography : Single-crystal X-ray diffraction (as in related benzamide derivatives) for absolute configuration determination .

Advanced Research Questions

Q. How can researchers design experiments to investigate the potential bioactivity of this compound against neurodegenerative diseases?

  • Methodological Answer :

  • In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase or β-secretase) using fluorometric or colorimetric assays. Compare IC₅₀ values with established inhibitors .
  • Cell Models : Use neuronal cell lines (e.g., SH-SY5Y) to evaluate neuroprotective effects under oxidative stress. Quantify viability via MTT assays .
  • Structure-Activity Relationships (SAR) : Synthesize derivatives with varying substituents to identify critical functional groups .

Q. What strategies are recommended for resolving contradictions in reported physicochemical data for this compound across studies?

  • Methodological Answer :

  • Cross-Validation : Replicate measurements using multiple techniques (e.g., melting point via DSC and traditional capillary methods) .
  • Reference Standards : Compare data against NIST-certified references or interlaboratory collaborations .
  • Meta-Analysis : Apply statistical tools to identify outliers and systematic errors, as demonstrated in reliability frameworks for empirical contradictions .

Q. What are the critical considerations when scaling up the synthesis of this compound from milligram to gram quantities?

  • Methodological Answer :

  • Reaction Optimization : Use flow chemistry or catalytic systems (e.g., Lewis acids) to enhance yield and reduce side reactions .
  • Purification : Transition from column chromatography to recrystallization or fractional distillation for cost-effective bulk purification.
  • Safety : Implement temperature-controlled reactors and inert atmospheres to mitigate exothermic risks during scaling .

Q. How should researchers approach environmental risk assessment for this compound given the lack of ecotoxicological data?

  • Methodological Answer :

  • Tiered Testing : Conduct OECD guideline tests (e.g., Daphnia magna acute toxicity, algal growth inhibition) as preliminary screens .
  • Degradation Studies : Use UV-Vis spectroscopy to monitor photolytic degradation under simulated environmental conditions .
  • Computational Models : Predict bioaccumulation potential (log P) and persistence via QSAR tools like EPI Suite .

Q. What methodologies are most effective for analyzing structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

  • Methodological Answer :

  • Computational Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases) .
  • Synthetic Modifications : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) to alter reactivity and solubility .
  • Pharmacokinetic Profiling : Assess ADME properties (e.g., plasma stability, membrane permeability) using in vitro assays .

Q. Tables

Table 1 : Key Safety Protocols for Handling this compound (Adapted from )

Parameter Recommendation
Personal Protective Equipment (PPE)Nitrile gloves, chemical-resistant lab coat, safety goggles
VentilationFume hood with ≥0.5 m/s airflow
Spill ManagementInert absorbents (sand, vermiculite); avoid water to prevent environmental release
Waste DisposalIncineration via licensed hazardous waste facilities

Table 2 : Analytical Techniques for Characterization (Adapted from )

Technique Application Detection Limit
HPLC (C18 column)Purity assessment, impurity profiling0.1% w/w
¹H NMR (400 MHz, CDCl₃)Structural confirmation of methoxy and ketone groups1–5 mg sample
X-ray CrystallographyAbsolute configuration determinationSingle crystal (~0.1 mm³)

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-(2-methoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-8H,1-2H3

InChI Key

BTSZEPMWUWYLCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 250 ml single neck flask was charged 13.6 g (100 mmoles,1.0 eq) of o-methoxybenzaldehyde dissolved in 30 ml of acetone. To this was added 5 g of 10% aqueous sodium hydroxide solution (12.5 mmoles, 0.125 eq), dropwise and during the course of addition, temperature was kept no higher than 25° C., while the mixture was agitated continuously for 30 minutes. To the mixture was added 50 ml of water, followed by 100 ml of ethyl acetate, the phases were separated and the organic phase was washed with water three times and then dried, and concentrated to obtain 14.5 g of 4-(2-methoxyphenyl)-3-buten-2-one as a faintly yellow oil in 82.3% yield.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

o-Anisalacetone is prepared by adding 70 ml of 10% aqueous sodium hydroxide to 7.7 moles of acetone, 280 ml of water, and 2.8 moles of o-anisaldehyde, slowly with cooling to maintain the temperature in the range of 25°-31° C. Another 2 hours stirring followed by acidification, separation of layers, dehydration with acid in benzene at reflux, and finally distillation at reduced pressure gives the crude o-anisalacetone.
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280 mL
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Synthesis routes and methods IV

Procedure details

Synthesis of HPIs of the disclosure can be performed by any means by one of skill in the art. However, an example of synthesis of HPI-1 is provided. HPI-1 can be readily prepared in a one-pot synthesis using the Hantzsch reaction (Loev et al., J. Pharm. Pharmacol. (1972) 24:917-918) (see also FIG. 10 panel A-B). This synthetic transformation generates the dihydropyridyl pharmacophore from an aldehyde, two 1,3-diones, and ammonia acetate in high yields. First, one of the 1,3-diones was prepared in two synthetic steps (FIG. 10, panel A). 4-(2-methoxyphenyl)but-3-en-2-one was synthesized by an aldol condensation of 2-methoxybenzaldehyde and acetone, followed by dehydration. Reaction of the α,β-unsaturated ketone product with ethyl malonate generated an ester intermediate, which yielded the desired aryl-substituted 1,3-dione upon decarboxylation. HPI-1 was then synthesized by heating a mixture of the aryl-substituted 1,3-dione, 3-hydroxybenzaldehyde, 2-methoxyethyl acetoacetate, ammonium acetate, and the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (BMIM.BF4) (FIG. 10, panel B). Purification by silica gel chromatography yielded the final product as a mixture of four diastereomers in 63% overall yield. Using this procedure, it is possible to synthesize gram quantities of HPI-1, which would be sufficient for both research and clinical applications. HPI-1 derivatives set forth in Table II were similarly prepared.
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Synthesis routes and methods V

Procedure details

2-Methoxy-benzaldehyde (5 g, 36 mmol) was suspended in a mixture of acetone/water (5 ml/5 ml). A 1% aqueous solution of sodium hydroxide (10 ml) was slowly added to the reaction mixture. The reaction mixture was heated to 65° C. and stirred for 1.5 h. The reaction mixture was cooled to ambient temperature, water (20 ml) and toluene (20 ml) were added to the flask. The organic phase was separated, washed with brine and dried with MgSO4. The solution was filtered and the solvent removed in vacuo to give the required product as a yellow powder. The title compound was used in the next step without further purification.
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